
N-Methyl-N-(2-methylacridin-9-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(2-methylacridin-9-YL)acetamide is a chemical compound with the molecular formula C₁₇H₁₆N₂O and a molecular weight of 264.32 g/mol . This compound belongs to the class of acridinium derivatives, which are known for their diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methylacridin-9-YL)acetamide typically involves the reaction of 2-methylacridine with N-methylacetamide under specific conditions. One common method includes the use of a solvent such as benzene or toluene, with a catalyst like ammonium acetate, and heating the mixture to a temperature around 70°C . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(2-methylacridin-9-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Methyl-N-(2-methylacridin-9-YL)acetic acid.
Reduction: Formation of N-Methyl-N-(2-methylacridin-9-YL)ethylamine.
Substitution: Formation of various substituted acridinium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N-(2-methylacridin-9-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex acridinium derivatives.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(2-methylacridin-9-YL)acetamide involves its ability to intercalate into DNA strands. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescent properties also make it useful for imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar in structure but contains a piperidine ring instead of a methyl group.
N-Methyl-N-(2-methylacridin-9-yl)ethylamine: Similar but with an ethylamine group instead of an acetamide group.
Uniqueness
N-Methyl-N-(2-methylacridin-9-YL)acetamide is unique due to its specific combination of an acridinium core with a methylacetamide group. This structure imparts distinct fluorescent properties and the ability to intercalate into DNA, making it valuable for both research and industrial applications .
Propriétés
Numéro CAS |
61981-68-8 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-methyl-N-(2-methylacridin-9-yl)acetamide |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-16-14(10-11)17(19(3)12(2)20)13-6-4-5-7-15(13)18-16/h4-10H,1-3H3 |
Clé InChI |
HCGVWBVBTCSVRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
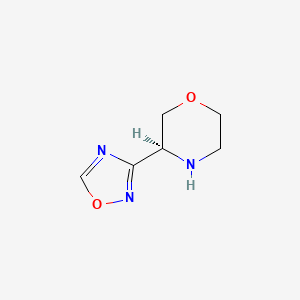
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
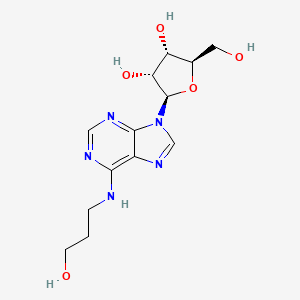
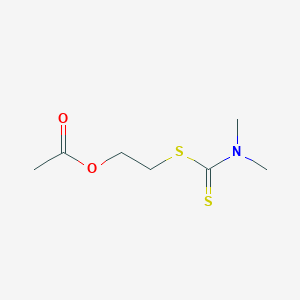
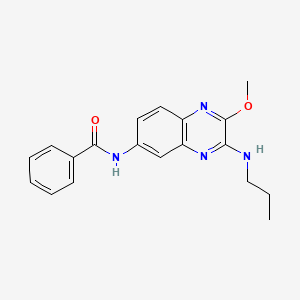

![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)

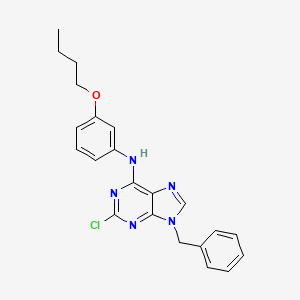
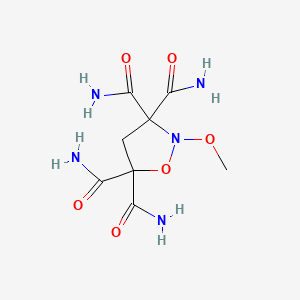
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
